molecular formula C64H100O31 B219206 Tubeimoside III CAS No. 115810-13-4

Tubeimoside III

Cat. No.: B219206
CAS No.: 115810-13-4
M. Wt: 1365.5 g/mol
InChI Key: MTICHQXHYUJVDV-LLLISOPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubeimoside III is a triterpenoid saponin derived from the tubers of Bolbostemma paniculatum, a plant commonly used in traditional Chinese medicine. This compound is known for its potent anti-inflammatory, anti-tumor, and anti-tumorigenic activities . It has a molecular formula of C64H100O31 and a molecular weight of 1365.46 g/mol .

Q & A

Basic Research Questions

Q. What are the primary pharmacological activities of Tubeimoside III, and what experimental models validate these effects?

this compound exhibits anti-inflammatory and anti-tumor properties, validated through both in vitro and in vivo models. For example, it inhibits tumor promotion in mouse skin carcinogenesis induced by TPA (12-O-tetradecanoylphorbol-13-acetate) and reduces inflammation in arachidonic acid-induced edema models . In vitro studies on human erythroleukemia K562 cells demonstrate dose-dependent apoptosis via flow cytometry and MTT assays, with IC50 values calculated to quantify efficacy .

Q. Which analytical methods are standard for isolating and quantifying this compound in natural sources?

High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase (68:32 v/v) is widely used for isolation and quantification. Detection at 214 nm ensures specificity, with linear calibration ranges (e.g., 0.408–2.040 mg/mL) and recovery rates exceeding 98% . Stability protocols recommend storing the compound at -20°C in powder form or -80°C in DMSO to prevent degradation .

Q. What structural features of this compound contribute to its bioactivity?

As a triterpenoid saponin, this compound’s sugar moieties and aglycone structure enable interactions with proteins such as MET tyrosine kinase. Hydrogen bonding, hydrophobic interactions, and π-π stacking (evidenced in molecular docking studies) are critical for its binding affinity and functional inhibition .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s apoptotic mechanisms across different cancer models?

Contradictions may arise from cell-type-specific signaling pathways. A robust approach includes:

  • Comparative transcriptomics : Analyze differential gene expression (e.g., Bcl-2, Bax) in apoptosis-resistant vs. sensitive cell lines.
  • Kinase activity profiling : Use phosphoproteomics to identify signaling nodes (e.g., PI3K/Akt/mTOR) affected in varying models.
  • Dose-response validation : Ensure consistency in IC50 calculations across independent replicates to rule out assay-specific artifacts .

Q. What methodological considerations are critical when studying this compound’s interaction with MET in glioblastoma models?

  • Ubiquitination assays : Confirm MET degradation via Western blotting with anti-ubiquitin antibodies.
  • Orthotopic xenografts : Use immunocompromised mice implanted with U87MG cells to mimic the blood-brain barrier and tumor microenvironment.
  • Selectivity controls : Compare effects on MET vs. other receptor tyrosine kinases (e.g., EGFR) to assess specificity .

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound given its acute toxicity profile?

  • Dose escalation studies : Start at 1 mg/kg and monitor hepatic/renal toxicity markers (ALT, creatinine).
  • Nanoformulation : Encapsulate this compound in liposomes or polymeric nanoparticles to enhance bioavailability and reduce off-target effects.
  • Tissue distribution analysis : Use LC-MS/MS to quantify compound levels in tumor vs. healthy tissues over time .

Q. Data Interpretation and Validation

Q. What strategies mitigate variability in anti-tumor efficacy data between this compound and its analogs (e.g., Tubeimoside I or V)?

  • Structure-activity relationship (SAR) analysis : Compare functional groups (e.g., hydroxylation patterns) to correlate structural differences with potency.
  • Synergy screens : Test combinatorial effects with chemotherapeutics (e.g., cisplatin) to identify additive or antagonistic interactions.
  • Meta-analysis : Aggregate published IC50 values across studies to identify consensus efficacy thresholds .

Q. How should researchers address discrepancies in reported anti-inflammatory mechanisms of this compound?

  • Pathway inhibition assays : Use COX-2 and LOX enzyme activity assays to distinguish between prostaglandin vs. leukotriene modulation.
  • Cytokine profiling : Quantify IL-6, TNF-α, and NF-κB levels in macrophage or neutrophil models to clarify immunomodulatory roles.
  • Species-specific validation : Replicate studies in human primary cells to reduce reliance on murine data .

Q. Experimental Design Frameworks

Q. What controls are essential when assessing this compound’s impact on cell cycle arrest?

  • Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups.
  • Positive controls : Compounds with known G2/M arrest effects (e.g., paclitaxel).
  • Flow cytometry gating : Include propidium iodide (PI) and Annexin V staining to differentiate apoptosis from necrosis .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Transcriptomics + proteomics : Cross-reference RNA-seq data with SILAC-based proteomics to identify downstream effector proteins.
  • Network pharmacology : Build interaction maps using tools like STRING or Cytoscape to visualize target-pathway connectivity.
  • Machine learning : Train models on existing bioactivity data to predict novel targets or optimize derivative structures .

Properties

CAS No.

115810-13-4

Molecular Formula

C64H100O31

Molecular Weight

1365.5 g/mol

IUPAC Name

(1R,4S,7S,8S,9R,11S,13S,14S,18S,23S,24R,25R,26S,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,56R,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione

InChI

InChI=1S/C64H100O31/c1-25-47-48(91-52-44(79)38(73)29(68)21-85-52)46(81)54(87-25)92-49-39(74)30(69)22-86-55(49)95-57(82)64-14-13-58(2,3)15-27(64)26-9-10-34-60(5)16-28(67)51(61(6,24-66)33(60)11-12-62(34,7)63(26,8)17-35(64)70)94-56-50(43(78)40(75)31(20-65)88-56)93-53-45(80)42(77)41(76)32(89-53)23-84-36(71)18-59(4,83)19-37(72)90-47/h9,25,27-35,38-56,65-70,73-81,83H,10-24H2,1-8H3/t25-,27-,28-,29+,30-,31+,32-,33+,34+,35+,38-,39-,40+,41-,42+,43-,44+,45-,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,59-,60-,61-,62+,63+,64+/m0/s1

InChI Key

MTICHQXHYUJVDV-LLLISOPHSA-N

SMILES

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O

Isomeric SMILES

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@]45CCC(C[C@H]4C6=CC[C@H]7[C@]([C@@]6(C[C@H]5O)C)(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)COC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O

Canonical SMILES

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5O)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)COC(=O)CC(CC(=O)O2)(C)O)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O

Synonyms

tubeimoside III

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.